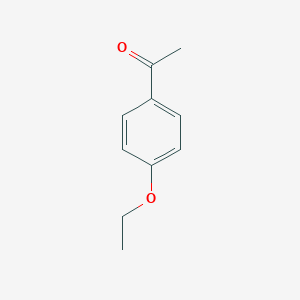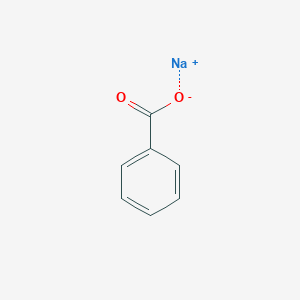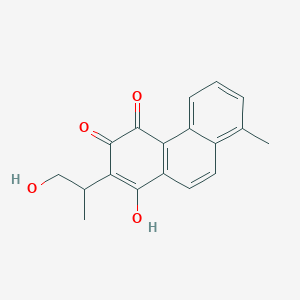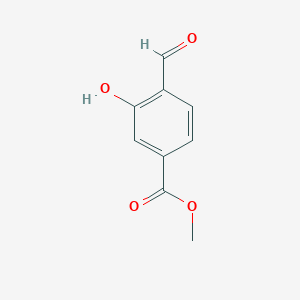
Tralopyril
概要
説明
Synthesis Analysis
The synthesis of tralopyril and its derivatives focuses on optimizing antifouling properties while minimizing environmental and toxicological effects. Studies on tralopyril synthesis have aimed at improving the molecule's stability in aquatic environments and enhancing its selectivity towards target organisms. However, specific synthesis pathways for tralopyril in the literature provided are not detailed, indicating a gap in openly accessible synthesis research for this compound.
Molecular Structure Analysis
Tralopyril's molecular structure contributes to its effectiveness as an antifouling agent. It contains a pyrrole ring, known for its stability in marine environments, and functional groups that enhance its biocidal activity. The structure of tralopyril allows for a strong interaction with microbial membranes, disrupting biological functions essential for the survival of fouling organisms.
Chemical Reactions and Properties
Tralopyril undergoes degradation in aquatic environments, leading to the formation of metabolites. The rate and pathways of these degradation processes depend on various environmental factors such as temperature, pH, and the presence of other chemicals. Studies have examined tralopyril's stability and degradation products to assess its persistence and potential accumulation in marine ecosystems.
Physical Properties Analysis
The physical properties of tralopyril, including its solubility in water and organic solvents, vapor pressure, and partition coefficient, play a crucial role in its distribution in the marine environment. These properties influence tralopyril's bioavailability to fouling organisms and its propensity to bioaccumulate in the food chain.
Chemical Properties Analysis
Tralopyril's chemical properties, such as reactivity with other substances in the marine environment and its mode of action as a biocide, are central to understanding its antifouling effectiveness and environmental impact. The compound acts by disrupting essential biological pathways in fouling organisms, leading to their death or deterrence from settling on treated surfaces.
For detailed scientific research and further reading on tralopyril, including its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties, the following references are recommended:
Chen et al. (2020) explored tralopyril's developmental toxicity in zebrafish, highlighting its impact on the thyroid system and metabolism Tralopyril induces developmental toxicity in zebrafish embryo (Danio rerio) by disrupting the thyroid system and metabolism.
Oliveira et al. (2016) presented a method for the LC-MS/MS determination of tralopyril in water samples, contributing to understanding its environmental fate LC-MS/MS determination of tralopyril in water samples.
科学的研究の応用
Impact on Zebrafish : Tralopyril disrupts carbohydrate and lipid metabolism in zebrafish larvae by impairing mitochondrial function (Chen et al., 2021). It also inhibits the locomotor activity of zebrafish larvae by affecting tail muscle tissue, the nervous system, and energy metabolism (Chen et al., 2021). Moreover, Tralopyril can induce developmental toxicity in zebrafish embryos by disrupting the thyroid system and metabolism (Chen et al., 2020).
Human Health Effects : A study showed that Tralopyril causes a significant reduction in cell viability in human retinal cells at low concentrations (Vilas-Boas et al., 2022).
Insecticidal Activity : Tralopyril acts as a pro-insecticide, being the active metabolite of chlorfenapyr. It disrupts adenosine triphosphate synthesis, causing death in insects (Chung et al., 2022). Certain conjugates of Tralopyril have been found to exhibit good insecticidal activity, suggesting their potential as phloem mobile pro-insecticide candidates (Li et al., 2021).
Environmental Impact : Tralopyril has been shown to significantly affect the larval development of sea urchin species, indicating its potential environmental toxicity (Lavtižar & Okamura, 2019). It is also considered hazardous to ecosystems, with detrimental effects observed on algae, crustaceans, and fish (Oliveira et al., 2017).
Analytical Methods : Innovative methods have been developed for determining Tralopyril residues in various crops, aiding in long-term dietary risk assessment (Li et al., 2022). Additionally, a method for the direct determination of Tralopyril in water samples has been established, enhancing environmental monitoring capabilities (Oliveira et al., 2016).
Safety And Hazards
将来の方向性
While Tralopyril is effective as an antifouling agent, its toxicity to marine environments is a concern . Therefore, there is a need for new efficient antifouling compounds that do not cause harm to non-target organisms and humans . A study has shown that a triazolyl glycosylated chalcone did not affect cell viability at low concentrations, unlike Tralopyril . This suggests that nature-inspired compounds could be a promising direction for future research .
特性
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFIRYXKTXAHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041503 | |
| Record name | Tralopyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tralopyril | |
CAS RN |
122454-29-9 | |
| Record name | Tralopyril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tralopyril [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tralopyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRALOPYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

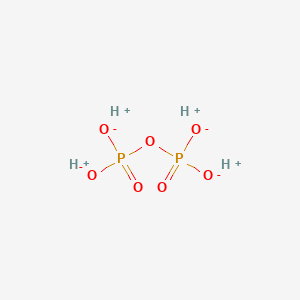
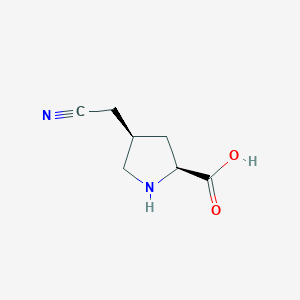
![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
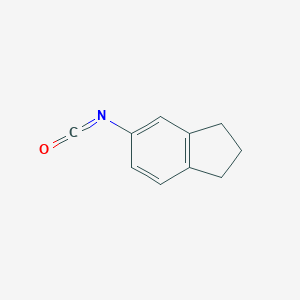
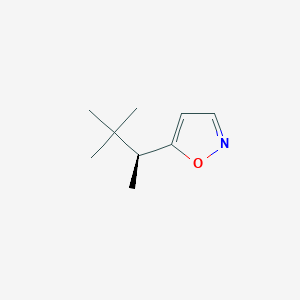

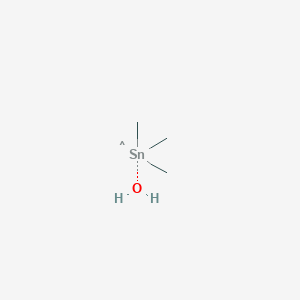
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
